3-(4-(Dimethoxymethyl)pyrimidin-2-yl)propan-1-amine
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Overview
Description
3-(4-(Dimethoxymethyl)pyrimidin-2-yl)propan-1-amine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethoxymethyl)pyrimidin-2-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-(Dimethoxymethyl)pyrimidine with 3-bromopropan-1-amine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethoxymethyl)pyrimidin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-(4-(Dimethoxymethyl)pyrimidin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethoxymethyl)pyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Methoxymethyl)pyrimidin-2-yl)propan-1-amine
- 3-(4-(Ethoxymethyl)pyrimidin-2-yl)propan-1-amine
- 3-(4-(Dimethylaminomethyl)pyrimidin-2-yl)propan-1-amine
Uniqueness
3-(4-(Dimethoxymethyl)pyrimidin-2-yl)propan-1-amine is unique due to the presence of the dimethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[4-(dimethoxymethyl)pyrimidin-2-yl]propan-1-amine |
InChI |
InChI=1S/C10H17N3O2/c1-14-10(15-2)8-5-7-12-9(13-8)4-3-6-11/h5,7,10H,3-4,6,11H2,1-2H3 |
InChI Key |
KWBVRMUHNCUICM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC(=NC=C1)CCCN)OC |
Origin of Product |
United States |
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